(4-Bromophenyl)[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone
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Overview
Description
(4-Bromophenyl)[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone is a useful research compound. Its molecular formula is C16H9BrClNOS and its molecular weight is 378.67. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and spectral characterization of novel compounds related to (4-Bromophenyl)[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone. For instance, Shahana and Yardily (2020) conducted studies on the synthesis, spectral characterization, and docking studies of similar thiazolyl and thiophene derivatives. Their work involved structural optimization and theoretical vibrational spectra analysis using density functional theory calculations. These studies are crucial for understanding the structural and electronic properties of such compounds, which are essential for their potential applications in medicinal chemistry and materials science (M. Shahana & A. Yardily, 2020).
Biological Activities
The compound and its derivatives have been investigated for various biological activities. For example, antimicrobial and antiviral activities have been a significant focus of research. Sharma et al. (2009) synthesized and evaluated (4-nitrophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanones and (2-bromophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanone analogues for their antimicrobial and antiviral potential, indicating the compound's potential as a precursor in developing pharmaceutical agents with specific antimicrobial properties (D. Sharma et al., 2009).
Antioxidant Properties
Compounds structurally related to this compound have also been synthesized and evaluated for their antioxidant properties. Çetinkaya et al. (2012) synthesized derivatives and assessed their in vitro antioxidant activities, suggesting these compounds' potential in developing novel antioxidants (Yasin Çetinkaya et al., 2012).
Enantiomerically Pure Derivatives
Research into the synthesis of enantiomerically pure derivatives of related compounds highlights the importance of stereochemistry in the development of pharmaceuticals and fine chemicals. Zhang et al. (2014) developed a method for the synthesis of enantiomerically pure diarylethanes starting from similar methanone compounds, underscoring the compound's versatility in organic synthesis (Shuo Zhang et al., 2014).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives, in general, are known to interact with multiple biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It is predicted to have high gi absorption and is likely bbb permeant . It is also predicted to be a CYP1A2, CYP2C19, and CYP2C9 inhibitor . The compound’s lipophilicity (Log Po/w) is estimated to be between 2.77 and 4.94 , which could influence its distribution and bioavailability.
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may induce various molecular and cellular changes .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the thiazole derivative.
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has a predicted boiling point of 380.3±17.0 °C at 760 mmHg .
Metabolic Pathways
Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors .
Properties
IUPAC Name |
(4-bromophenyl)-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNOS/c17-12-5-1-10(2-6-12)15(20)14-9-19-16(21-14)11-3-7-13(18)8-4-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFFYJSDVRICLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C(=O)C3=CC=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.